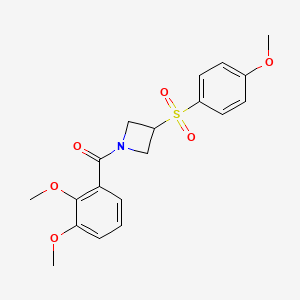

![molecular formula C18H22FNO3S2 B2720961 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide CAS No. 946298-08-4](/img/structure/B2720961.png)

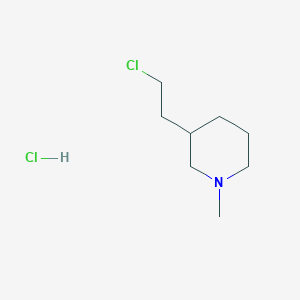

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide” is a chemical compound with a complex structure . It is related to 2-(4-Ethoxyphenyl)-N-{2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the compound 2-(4-Ethoxyphenyl)-N-{2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide, which has a molecular formula of C23H24FNO4S2 . The average mass of this related compound is 461.569 Da, and its monoisotopic mass is 461.113068 Da .Wissenschaftliche Forschungsanwendungen

Matrix Metalloproteinase Inhibition

A derivative, CGS 27023A, identified as a potent matrix metalloproteinase inhibitor, highlights the application in designing new pharmaceuticals targeting various diseases linked to matrix metalloproteinase activity. The research involved radiosynthesis for PET studies, illustrating its potential in medical imaging and diagnostics (Wagner et al., 2009).

Antiandrogen Activity

Investigations into sulfone and sulfoxide derivatives for antiandrogen activity reveal the potential for treating androgen-responsive conditions. The synthesis and structure-activity relationships of these compounds underscore their therapeutic promise in benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).

Insecticidal Applications

Flubendiamide, featuring a sulfonylalkyl group, demonstrates extremely strong activity against lepidopterous pests. This novel class of insecticide, owing to its unique structure, provides a fresh avenue for pest management strategies, especially for resistant strains (Tohnishi et al., 2005).

Electrophoretic and Biocompatible Polymers

The synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for polymerization of oxazolines, leading to electrophoretic poly(2-oxazoline)s, showcases the application in creating biocompatible coatings and hybrid materials with potential medical and environmental uses (Hayashi & Takasu, 2015).

Novel Insecticide Discovery

Sulfoxaflor, a novel insecticide targeting sap-feeding pests, introduces a new class of chemical agents with broad-spectrum efficacy. This development emphasizes the role of innovative chemical scaffolds in overcoming resistance and enhancing agricultural productivity (Zhu et al., 2011).

Advanced Organic Synthesis Techniques

Research into oxidative arylmethylation cascades for assembling complex organic molecules, including those with all-carbon quaternary centers, illustrates the application of such chemicals in synthesizing novel compounds with potential pharmaceutical and material science applications (Tan, Song, Hu, & Li, 2016).

Eigenschaften

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S2/c1-12(2)9-18(21)20-11-17(16-5-4-8-24-16)25(22,23)14-6-7-15(19)13(3)10-14/h4-8,10,12,17H,9,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIYVMLOZIZWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC(C)C)C2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)

![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)

![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)

![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)

![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)